

Synthesis of Sutezolid: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Thiomorpholine*

Cat. No.: *B091149*

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Abstract

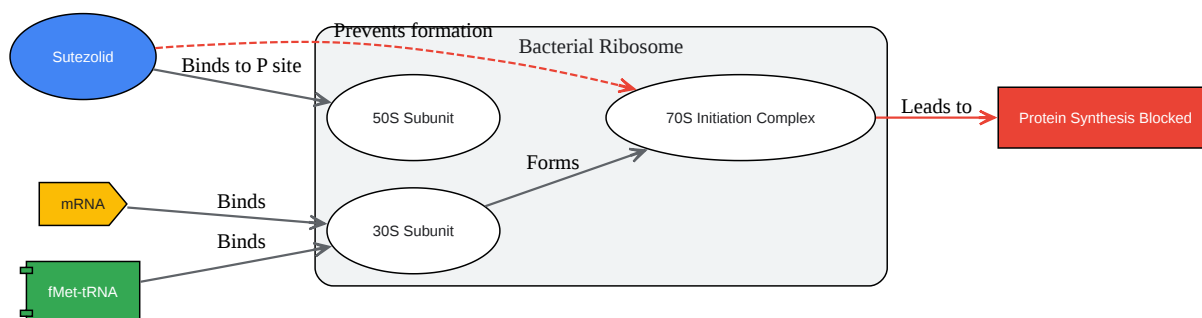
Sutezolid, an oxazolidinone antibiotic, is a promising therapeutic agent in development for the treatment of tuberculosis, including multidrug-resistant strains.^[1] Its structure is analogous to linezolid, with the notable substitution of a **thiomorpholine** core for the morpholine ring, a modification that enhances its antimycobacterial activity.^[2] Sutezolid functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.^[3] This document provides a comprehensive overview of a synthetic route to sutezolid, detailing the necessary protocols and summarizing key reaction data. The synthesis involves the initial coupling of **thiomorpholine** to a fluoronitrobenzene core, followed by reduction, formation of the chiral oxazolidinone ring, and subsequent functional group manipulations to yield the final product.

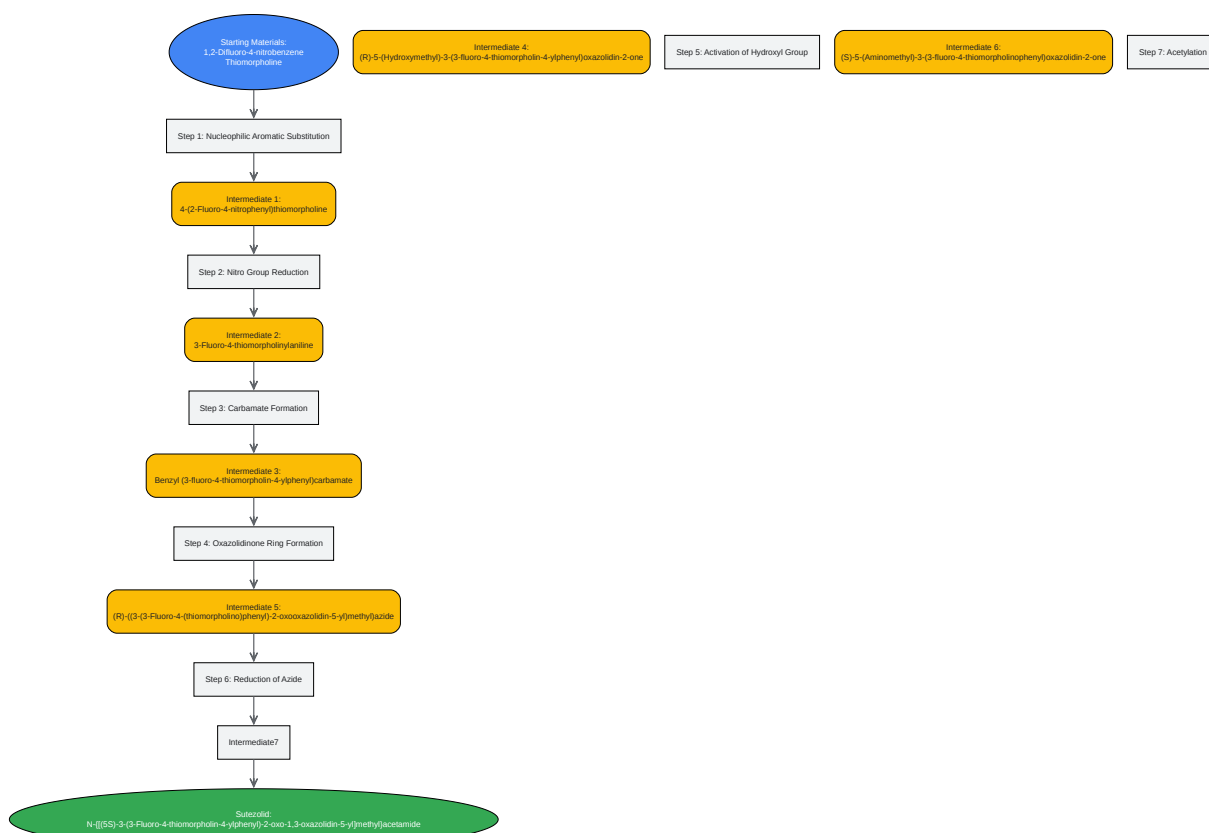
Introduction

The emergence of drug-resistant *Mycobacterium tuberculosis* necessitates the development of novel antibiotics. Sutezolid has demonstrated potent activity against susceptible and resistant strains of tuberculosis. The **thiomorpholine** moiety is a critical component of its pharmacophore. This application note outlines a detailed synthetic protocol for sutezolid, focusing on a route that utilizes a **thiomorpholine** core structure.

Signaling Pathway and Mechanism of Action

Sutezolid exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA. This action blocks the assembly of the 70S ribosome and halts the translation process, ultimately leading to bacterial cell death.





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References

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